3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of the 1,2,4-triazolo[4,3-a]pyridine class of compounds . These are heterocyclic compounds, which contain a pyridine ring fused with a 1,2,4-triazole ring .
Synthesis Analysis
1,2,4-Triazolo[4,3-a]pyridines can be synthesized through a one-pot approach that is based on a KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines . This transition-metal-free procedure is highly efficient and shows good economical and environmental advantages .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “AKOS005006221” (also known as “F3411-5050” or “3-(benzylsulfanyl)-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one”), focusing on six unique applications:
Anticancer Activity
Research has shown that triazolopyrazine derivatives, including AKOS005006221, exhibit significant anticancer properties. These compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. The compound’s structure allows it to interact with DNA and proteins involved in cancer cell growth, making it a potential candidate for developing new anticancer drugs .
Anti-inflammatory Properties
AKOS005006221 has been studied for its anti-inflammatory effects. The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as TNF-α and COX-2, which are involved in the inflammatory response. This makes it a promising candidate for treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated potent antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This property is particularly valuable in developing new antibiotics to combat resistant strains of bacteria .
Neuroprotective Effects
Studies have indicated that AKOS005006221 may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound can protect neurons from oxidative stress and apoptosis, which are common features in these diseases .
Antioxidant Activity
AKOS005006221 exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it has potential applications in skincare and anti-aging products .
Antiviral Properties
Research has also explored the antiviral potential of AKOS005006221. The compound can inhibit the replication of certain viruses by targeting viral enzymes and proteins essential for their life cycle. This makes it a candidate for developing antiviral therapies, especially for emerging viral infections .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including kinases and proteases, which play crucial roles in different biological processes. This property can be exploited in designing enzyme inhibitors for therapeutic use in diseases where these enzymes are dysregulated .
Potential in Drug Delivery Systems
AKOS005006221’s chemical structure allows it to be used in drug delivery systems. Its ability to form stable complexes with other molecules can be utilized to enhance the delivery and efficacy of drugs, particularly in targeted therapies for cancer and other diseases .
Propiedades
IUPAC Name |
3-benzylsulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-25-16-9-5-8-15(12-16)22-10-11-23-17(18(22)24)20-21-19(23)26-13-14-6-3-2-4-7-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUMAXREFFPIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC4=CC=CC=C4)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylthio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.